![molecular formula C9H7NO2S B1457228 苯并[d]噻唑-7-甲酸甲酯 CAS No. 1038509-28-2](/img/structure/B1457228.png)

苯并[d]噻唑-7-甲酸甲酯

描述

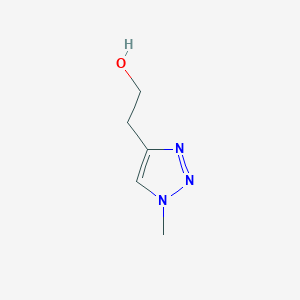

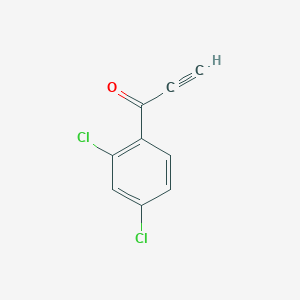

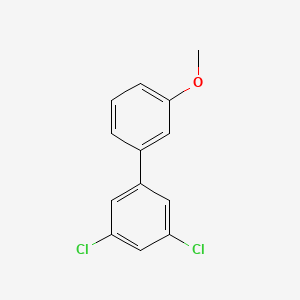

“Methyl benzo[d]thiazole-7-carboxylate” is a chemical compound with the linear formula C9H7NO2S . It has a molecular weight of 194.23 .

Synthesis Analysis

The synthesis of benzothiazole compounds, including “Methyl benzo[d]thiazole-7-carboxylate”, has been achieved through various synthetic pathways. These include condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis

The molecular structure of “Methyl benzo[d]thiazole-7-carboxylate” is characterized by a benzothiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI key for this compound is RJDAEGYTGGRBPM-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

“Methyl benzo[d]thiazole-7-carboxylate” is a solid at room temperature . The storage temperature for this compound is recommended to be at refrigerator temperatures .科学研究应用

合成和药物化学应用

苯并[d]噻唑-7-甲酸甲酯可以作为合成具有潜在药用应用的各种化合物的基础。例如,它已被用于合成羟基取代的 2-氨基苯并[d]噻唑-6-羧酸衍生物,由于其多样的生物活性,这些衍生物被探索为药物发现中的新实体 (Durcik 等人,2020)。类似地,它在新型噻唑并[5,4-f]喹唑啉-9(8H)-酮衍生物的有效多步合成中的作用表明了其在为阿尔茨海默病等疾病创造多靶点抑制剂中的重要性 (Hédou 等人,2016)。

抗菌和抗真菌应用

苯并[d]噻唑-7-甲酸甲酯的衍生物,如有机锡苯并[1,2,3]噻二唑-7-甲酸酯,已被合成并显示出对各种真菌具有良好的生长抑制作用,表明它们作为杀真菌剂的潜力 (王等人,2010)。

抗癌应用

由苯并[d]噻唑-7-甲酸甲酯衍生物合成的苯并[d]噻唑基取代的 2-喹啉杂化物表现出显着的抗癌活性,突出了该化合物在开发新型抗癌剂中的效用 (博拉卡蒂等人,2020)。

在农业中的应用

苯并[d]噻唑-7-甲酸甲酯衍生物已被探索作为植物细胞中紫杉醇生物合成的诱导剂,表明它们在增强有价值的次生代谢产物的产生以用于药物应用方面的潜力 (徐等人,2006)。

安全和危害

The safety information for “Methyl benzo[d]thiazole-7-carboxylate” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

未来方向

作用机制

Target of Action

Methyl benzo[d]thiazole-7-carboxylate is a compound that has been studied for its potential biological activities . . Thiazoles, the core structure of this compound, are found in many biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been shown to impact a variety of biochemical pathways, depending on their specific structures and targets .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

生化分析

Biochemical Properties

Methyl benzo[d]thiazole-7-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, methyl benzo[d]thiazole-7-carboxylate can bind to certain proteins, altering their conformation and activity, which can influence various cellular processes .

Cellular Effects

The effects of methyl benzo[d]thiazole-7-carboxylate on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress . Moreover, methyl benzo[d]thiazole-7-carboxylate has been found to inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, methyl benzo[d]thiazole-7-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . This binding can result in the inhibition or activation of enzymes, depending on the context. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling . Additionally, methyl benzo[d]thiazole-7-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl benzo[d]thiazole-7-carboxylate can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to methyl benzo[d]thiazole-7-carboxylate can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes . These changes are indicative of the cell’s efforts to mitigate potential toxic effects of the compound.

Dosage Effects in Animal Models

The effects of methyl benzo[d]thiazole-7-carboxylate vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis . Therefore, it is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.

Metabolic Pathways

Methyl benzo[d]thiazole-7-carboxylate is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . For instance, the compound can affect the levels of glutathione, a critical antioxidant, by modulating the activity of enzymes involved in its synthesis and degradation .

Transport and Distribution

Within cells and tissues, methyl benzo[d]thiazole-7-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is essential for its biological activity, as it allows the compound to interact with target biomolecules in these compartments.

Subcellular Localization

The subcellular localization of methyl benzo[d]thiazole-7-carboxylate plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can be phosphorylated or acetylated, which can influence its localization and interactions with other biomolecules . This precise localization is vital for the compound’s ability to modulate cellular processes effectively.

属性

IUPAC Name |

methyl 1,3-benzothiazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-12-9(11)6-3-2-4-7-8(6)13-5-10-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEZOHPWBLWBNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731507 | |

| Record name | Methyl 1,3-benzothiazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038509-28-2 | |

| Record name | Methyl 1,3-benzothiazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

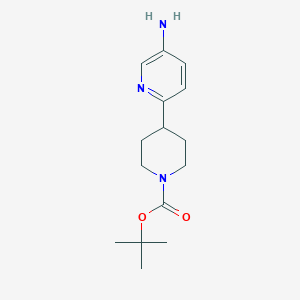

![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one](/img/structure/B1457155.png)

![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)